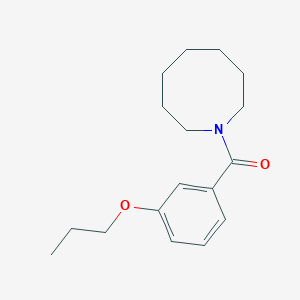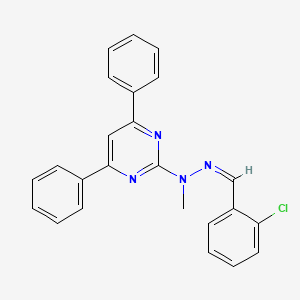![molecular formula C21H22N2O3 B5489371 2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine](/img/structure/B5489371.png)
2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of research applications.
Mécanisme D'action
The mechanism of action of 2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine is not fully understood, but it is believed to be related to its ability to inhibit mitochondrial function. Mitochondria are the powerhouses of cells, and their dysfunction has been linked to a variety of diseases, including Parkinson's disease.
Biochemical and Physiological Effects:
2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress and the activation of inflammatory pathways. These effects may contribute to the development of Parkinson's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine in lab experiments is its ability to induce Parkinson's-like symptoms in animals. This makes it a valuable tool for studying the disease and developing new treatments. However, there are also limitations to using 2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine, including its potential toxicity and the fact that it may not accurately replicate the human disease.
Orientations Futures
There are several future directions for research involving 2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine, including the development of new treatments for Parkinson's disease and the exploration of its potential use in other neurodegenerative disorders. Additionally, further research is needed to better understand the mechanism of action of 2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine and its effects on mitochondrial function. Overall, 2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine is a valuable tool for scientific research, and its use will likely continue to expand in the future.
Méthodes De Synthèse
The synthesis of 2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine involves several steps, including the reaction of 2-naphthol with methyl iodide to produce 6-methoxy-2-naphthol. This compound is then reacted with 1-methyl-1H-pyrrole-2-carboxylic acid to produce the final product, 2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine. The synthesis of 2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine is a complex process that requires careful attention to detail and high levels of expertise.
Applications De Recherche Scientifique
2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine has been used in a variety of scientific research applications, including studies of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects millions of people worldwide. 2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine has been shown to cause Parkinson's-like symptoms in animals, making it a valuable tool for studying the disease.
Propriétés
IUPAC Name |
[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-22-9-3-4-19(22)21(24)23-10-11-26-20(14-23)17-6-5-16-13-18(25-2)8-7-15(16)12-17/h3-9,12-13,20H,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBABRJASRCFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({3-[(cyclopentylamino)carbonyl]-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5489293.png)
![ethyl 2-benzylidene-5-(3-cyclohexen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489299.png)
![5-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5489314.png)
![2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5489320.png)

![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5489348.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5489360.png)
![3-(4-chlorophenyl)-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5489363.png)
![2-{[(dimethylamino)methylene]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5489367.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B5489383.png)
![2,5-difluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5489390.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5489391.png)
![1-(3-bromophenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-3,5-pyrazolidinedione](/img/structure/B5489393.png)
